molecular formula C18H22N6 B6458254 4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549052-17-5

4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6458254
CAS No.: 2549052-17-5
M. Wt: 322.4 g/mol
InChI Key: XPJYTBDQJIWQNN-UHFFFAOYSA-N
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Description

4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C18H22N6 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.19059473 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .

Mode of Action

The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. These include pathways involved in cell division, growth, and apoptosis. The disruption of these pathways can lead to the death of cancer cells, thereby contributing to the compound’s therapeutic effects .

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity. This leads to the disruption of various cellular processes, including cell division and growth. In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .

Properties

IUPAC Name

4-[[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-2-20-17-7-8-21-18(22-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,2,9-12,14H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJYTBDQJIWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.